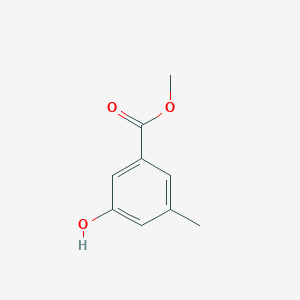

Methyl 3-hydroxy-5-methylbenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a broad class of organic compounds derived from benzoic acid. nih.gov They are characterized by the presence of a benzene (B151609) ring attached to a carboxylate ester functional group, with additional functional groups modifying the ring. The nature and position of these substituents profoundly influence the physical and chemical properties of the molecule, including its reactivity, solubility, and spectroscopic characteristics. stackexchange.com

The study of substituted benzoate esters like Methyl 3-hydroxy-5-methylbenzoate provides valuable insights into several key chemical principles:

Electronic Effects: The interplay of electron-donating groups (like the methyl and hydroxyl groups) and electron-withdrawing groups (like the ester group) on the aromatic ring affects the electron density distribution and, consequently, the molecule's reactivity in electrophilic and nucleophilic aromatic substitution reactions. stackexchange.com

Steric Effects: The spatial arrangement of the substituents can hinder or facilitate reactions at specific sites on the ring or at the ester functionality.

Spectroscopic Analysis: These compounds serve as excellent models for understanding how different substituents influence spectroscopic signatures, such as in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Academic Significance as a Model System and Synthetic Intermediate

The academic significance of this compound stems from its utility as both a model system and a building block in organic synthesis.

As a model system , it allows for the systematic investigation of:

Reaction Mechanisms: Studying its reactions helps elucidate the mechanisms of esterification, hydrolysis, and various aromatic substitution reactions.

Structure-Activity Relationships: By synthesizing and evaluating a series of related substituted benzoates, researchers can establish clear relationships between molecular structure and chemical or biological activity.

As a synthetic intermediate , this compound is a valuable precursor for the synthesis of more complex molecules. For instance, its structural relative, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material in a novel synthesis of gefitinib, a tyrosine kinase inhibitor. mdpi.com Similarly, other substituted methyl benzoates are employed in the preparation of various compounds, including 3-hydroxybenzene-1,2-dicarbaldehyde. sigmaaldrich.comchemicalbook.com The synthesis of the parent acid, 3-hydroxy-5-methylbenzoic acid, can be achieved from 3-Methyl-5-nitrobenzoic acid. chemicalbook.com

Occurrence in Natural Systems (as acid precursor and related compounds)

While direct evidence for the natural occurrence of this compound is limited in the provided search results, its acid precursor, 3-hydroxy-5-methylbenzoic acid , has been identified in various contexts. It is known to be a degradation product of 3-hydroxybenzoic acid. biosynth.com

The broader family of hydroxybenzoic acids and their derivatives are widespread in the plant kingdom. mdpi.com For example, 3-hydroxybenzoic acid is found in plants like grapefruit and olive oil. mdpi.com Other related compounds include:

5-Methylsalicylic acid (2-hydroxy-5-methylbenzoic acid): This isomer is a known secondary metabolite. nih.gov

α-Resorcylic acid (3,5-dihydroxybenzoic acid): This compound is found in peanuts, chickpeas, and other plants. mdpi.com

Gentisic acid (2,5-dihydroxybenzoic acid): Present in citrus fruits. mdpi.com

The study of these naturally occurring acids and their biosynthetic pathways provides valuable information for fields such as phytochemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUWDSBWYMQASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558478 | |

| Record name | Methyl 3-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-71-6 | |

| Record name | Methyl 3-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Hydroxy 5 Methylbenzoate and Analogues

Esterification Strategies from Carboxylic Acid Precursors

The direct esterification of 3-hydroxy-5-methylbenzoic acid is a primary route to obtaining methyl 3-hydroxy-5-methylbenzoate. This transformation can be achieved through several methods, each with its own set of advantages and specific applications.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic and widely used method. This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of synthesizing this compound, 3-hydroxy-5-methylbenzoic acid is reacted with methanol (B129727), typically with a catalytic amount of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). prepchem.comumkc.edu

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. umkc.edu Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, refluxing a solution of m-hydroxybenzoic acid in methanol with a catalytic amount of HCl for 24 hours can yield methyl 3-hydroxybenzoate in good yield after purification. prepchem.com

Table 1: Representative Acid-Catalyzed Esterification Reactions

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-Hydroxy-5-methylbenzoic acid | Methanol, cat. H₂SO₄ | Reflux | This compound | High | umkc.edu |

| m-Hydroxybenzoic acid | Methanol, cat. HCl | Reflux, 24h | Methyl 3-hydroxybenzoate | 61% | prepchem.com |

Thionyl Chloride-Mediated Esterification

An alternative and often more efficient method for esterification involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.com This approach first converts the carboxylic acid into a more reactive acyl chloride intermediate. The acyl chloride is then subsequently reacted with the alcohol to form the ester. This method is particularly useful as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The process begins with the reaction of the carboxylic acid with thionyl chloride, which proceeds through a nucleophilic acyl substitution mechanism to form the acyl chloride. This intermediate is highly reactive towards nucleophiles and readily reacts with methanol to produce this compound. This two-step, one-pot procedure generally provides high yields and avoids the equilibrium limitations of acid-catalyzed esterification. masterorganicchemistry.com

Regioselective Functionalization of the Aromatic Nucleus

The aromatic ring of this compound and its analogues can be further modified through various regioselective functionalization reactions. The directing effects of the existing substituents—the hydroxyl, methyl, and methoxycarbonyl groups—play a crucial role in determining the position of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Methylation, Formylation, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing new functional groups onto an aromatic ring. masterorganicchemistry.com The outcome of these reactions on substituted benzenes is governed by the electronic properties of the substituents already present.

Friedel-Crafts Methylation: This reaction introduces a methyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The methoxycarbonyl group, however, is a deactivating group and a meta-director. The interplay of these directing effects will determine the regioselectivity of the methylation.

Formylation: The introduction of a formyl group (-CHO) can be achieved through various methods, such as the Vilsmeier-Haack or Gattermann reactions. For phenols, formylation is highly selective, with a preference for substitution at the para-position relative to the hydroxyl group. orgsyn.org If the para-position is blocked, ortho-formylation occurs. orgsyn.org A practical synthesis of methyl 5-formyl-3-methoxybenzoate has been described starting from a protected 3-hydroxybenzoate derivative. researchgate.net

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be accomplished using elemental halogens or other halogenating agents, often in the presence of a Lewis acid catalyst. The strong activating effect of the hydroxyl group directs the halogen to the positions ortho and para to it. For instance, methyl 3-bromo-5-hydroxybenzoate can be synthesized, indicating substitution ortho to the hydroxyl group and meta to the ester. indiafinechemicals.com

Table 2: Examples of Electrophilic Aromatic Substitution on Benzoate (B1203000) Analogues

| Starting Material | Reaction Type | Reagents | Product | Reference |

| Electron-deficient aromatic systems | Friedel-Crafts Methylation | [Me₂Cl][Al(OTeF₅)₄] | N-methylated cations | nih.gov |

| 3-Hydroxy-5-(methoxycarbonyl)benzoate | Formylation | (Protected) | Methyl 5-formyl-3-methoxybenzoate | researchgate.net |

| 3-Hydroxybenzoic acid derivative | Bromination | N/A | Methyl 3-bromo-5-hydroxybenzoate | indiafinechemicals.com |

Nitration and Subsequent Reduction for Amino Group Introduction

The introduction of a nitro group (NO₂) onto the aromatic ring is a common and important transformation, as the nitro group can be subsequently reduced to an amino group (NH₂), a versatile functional group in organic synthesis.

Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com In the case of methyl benzoate, the methoxycarbonyl group is a deactivating group and a meta-director. umkc.edursc.org Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. aiinmr.comrsc.org For this compound, the directing effects of the hydroxyl and methyl groups (ortho, para-directing) will compete with the meta-directing effect of the ester group, leading to a specific isomer as the major product. For example, the nitration of a methyl 3-(3-chloropropoxy)-4-methoxybenzoate occurs at the position ortho to the ester and meta to the ether linkage. mdpi.com

The resulting nitro-substituted compound can then be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. A common laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, like hydrochloric acid. mdpi.com For instance, the reduction of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate to methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate can be achieved using powdered iron in acetic acid. mdpi.com Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas is another effective and clean method for this reduction. sciencemadness.org

Table 3: Nitration and Reduction Reactions

| Starting Material | Reagents | Conditions | Product | Reference |

| Methyl benzoate | HNO₃, H₂SO₄ | 0-5 °C to RT | Methyl 3-nitrobenzoate | aiinmr.comrsc.org |

| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Fe, Acetic Acid | 50-60 °C | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | mdpi.com |

| Methyl 3-nitrobenzoate | H₂, Pd/C | N/A | Methyl 3-aminobenzoate | sciencemadness.org |

Interconversion and Derivatization of Functional Groups

The functional groups present on the this compound scaffold can be interconverted or derivatized to create a wide range of analogues. For example, the hydroxyl group can be alkylated or acylated. diva-portal.org Selective O-methylation can be challenging when multiple hydroxyl groups are present, often requiring protection-deprotection strategies. researchgate.net For instance, the synthesis of methyl hydroxy-methoxybenzoate isomers has been achieved through regioselective protection of one hydroxyl group, followed by methylation of the other, and subsequent deprotection. diva-portal.org The ester group can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, providing further opportunities for diversification.

Hydroxyl Group Alkylation and Etherification

Alkylation of the phenolic hydroxyl group in this compound and its analogues is a fundamental transformation to produce ethers. This reaction is crucial for altering the compound's polarity, solubility, and biological activity. A general approach involves the reaction of a hydroxy-substituted aromatic compound with an alkylating agent, such as an olefin or an alcohol, in the presence of an acidic catalyst. google.com Reaction conditions typically range from 50°C to 200°C under pressures from atmospheric to 100 atmospheres. google.com

A specific example is the propylation of a similar compound, the ethyl ester of p-cresotinic acid (ethyl 2-hydroxy-5-methylbenzoate). nih.gov In this synthesis, the ester is refluxed with propyl iodide in the presence of freshly precipitated, dry silver oxide in a benzene (B151609) solvent to yield ethyl 2-propoxy-5-methylbenzoate. nih.gov This method highlights the use of a base and an alkyl halide to achieve etherification.

Table 1: Representative Alkylation/Etherification Reactions

| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Hydroxy-substituted aromatic compound | Olefin/Alcohol | Acidic catalyst | - | Alkylated aromatic compound google.com |

| Ethyl 2-hydroxy-5-methylbenzoate | Propyl iodide | Silver oxide | Benzene | Ethyl 2-propoxy-5-methylbenzoate nih.gov |

Hydroxyl Group Acylation (e.g., DCC/DMAP/Pyridine (B92270) Coupling)

Acylation protects the hydroxyl group or introduces a new functional ester linkage, which can act as a prodrug moiety or modify the compound's properties. Acyl groups are generally stable in acidic and oxidative environments but can be removed under basic conditions. nih.gov

A highly effective and mild method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org This method is particularly useful for sterically hindered substrates and proceeds at room temperature, minimizing side reactions. organic-chemistry.orgorganic-chemistry.org The reaction involves the activation of a carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a highly reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (in this case, the phenolic hydroxyl of this compound) to form the desired ester. organic-chemistry.orgstackexchange.com

Pyridine is also commonly used in acylation reactions, where it can act as both a nucleophilic catalyst and a base to neutralize the acid byproduct (like HCl if an acyl chloride is used). stackexchange.comreddit.comechemi.com When using an acid anhydride (B1165640), pyridine activates the anhydride for attack by the alcohol. nih.govreddit.com

Table 2: Common Reagents for Hydroxyl Group Acylation

| Method | Reagents | Role of Reagents | Key Features |

|---|---|---|---|

| Steglich Esterification | Carboxylic acid, DCC, DMAP (catalyst) | DCC activates the carboxylic acid; DMAP is a nucleophilic acyl-transfer catalyst. organic-chemistry.org | Mild conditions, suitable for acid-sensitive or sterically hindered alcohols. organic-chemistry.orgresearchgate.net |

| Pyridine-Catalyzed Acylation | Acyl chloride or Acid anhydride, Pyridine | Pyridine acts as a nucleophilic catalyst and/or base. stackexchange.comreddit.com | Versatile and widely used for protecting hydroxyl groups. nih.gov |

For challenging couplings between carboxylic acids and phenols, an alternative to DCC is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The byproduct of EDC is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea (DCU) formed from DCC. researchgate.net

Side-Chain Methyl Group Transformations (e.g., Oxidation)

The methyl group on the aromatic ring of this compound can be transformed to introduce other functional groups. A key transformation is oxidation. For instance, a related compound, 2-hydroxy-3-methoxybenzaldehyde, can be oxidized and esterified in a one-pot reaction with methanol in the presence of vanadium pentoxide and hydrogen peroxide to yield methyl 2-hydroxy-3-methoxybenzoate. google.com This indicates that an aldehyde, which can be formed from the oxidation of a methyl group, can be directly converted to a methyl ester under specific oxidative conditions.

The selective oxidation of a benzylic methyl group in the presence of other sensitive functionalities like a phenol (B47542) and an ester requires carefully chosen reagents to avoid over-oxidation to a carboxylic acid or reaction at other sites.

Chemo- and Stereoselective Synthesis Approaches

The synthesis of polysubstituted aromatic compounds like this compound often requires strategies that control selectivity. rsc.org Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position of new substituents. fiveable.me

Organocatalytic benzannulation reactions represent an efficient strategy for constructing highly functionalized benzene rings under mild conditions with excellent control over selectivity. rsc.orgnih.gov These methods use small organic molecules as catalysts to assemble aromatic rings from various building blocks. nih.gov For example, a [4+2] benzannulation catalyzed by a secondary amine like pyrrolidine (B122466) can be used to synthesize polysubstituted naphthalenes, demonstrating a powerful approach to building complex aromatic systems. rsc.org

Regioselective synthesis is crucial when building analogues. For instance, a versatile π-extension reaction using a palladium catalyst allows for the coupling of aryl halides and 2-haloarylcarboxylic acids to construct polycyclic aromatic compounds with high regioselectivity. researchgate.net Such precise control is essential for creating specific isomers of substituted benzoates for structure-activity relationship studies. fiveable.me

While this compound itself is achiral, the introduction of chiral centers in its analogues necessitates stereoselective synthesis. For example, the synthesis of oxazoles from ortho-substituted benzamides and propargyl alcohols can result in atropisomerism (chirality arising from hindered rotation around a single bond), which was confirmed by NMR spectroscopy and single-crystal X-ray data. nih.gov

Biocatalytic and Biotechnological Synthesis Routes

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. Enzymes, particularly lipases, are widely used for the synthesis of phenolic esters. au.dkmdpi.com

Immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozyme 435) is a highly effective biocatalyst for esterification reactions involving phenolic acids and alcohols. au.dkmdpi.comacs.org These enzymatic reactions can be used to synthesize a variety of phenolic esters. acs.org The main challenge in these syntheses is often the low solubility of phenolic acids in the non-aqueous solvents required for esterification. au.dk Using ionic liquids as solvents has been shown to overcome this limitation by significantly increasing the solubility of the phenolic acid substrates. au.dk

While direct biocatalytic synthesis of this compound is not prominently documented, the principles are well-established. A plausible route would be the enzymatic esterification of 3-hydroxy-5-methylbenzoic acid with methanol. Another approach is transesterification, where an enzyme catalyzes the exchange of the ester group. For example, Lipozyme TLIM from Thermomyces lanuginosus has shown high conversion rates in the transesterification of phenolic glycosides. acs.orgacs.org Furthermore, rice Os9BGlu31, a transglucosidase, has been used to synthesize phenolic acid glucosyl esters, demonstrating the potential of enzymes to create specific ester linkages. nih.gov

Table 3: Enzymes in Phenolic Ester Synthesis

| Enzyme | Source Organism | Reaction Type | Key Application |

|---|---|---|---|

| Novozyme 435 (Lipase B) | Candida antarctica | Esterification | Catalyzes esterification of phenolic acids with alcohols. mdpi.comacs.orgacs.org |

| Lipozyme TLIM (Lipase) | Thermomyces lanuginosus | Transesterification | High substrate conversion in transesterification reactions. acs.orgacs.org |

| Os9BGlu31 | Rice (Oryza sativa) | Transglycosylation | Synthesis of phenolic acid glucosyl esters. nih.gov |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for the unambiguous assignment of all protons and carbons in Methyl 3-hydroxy-5-methylbenzoate.

The ¹H NMR spectrum is expected to show five distinct signals: one for the phenolic hydroxyl proton, three for the aromatic protons, one for the methyl ester protons, and one for the aromatic methyl group. The integration of these signals would correspond to a 1:1:1:1:3:3 proton ratio. The aromatic protons (H-2, H-4, H-6) would appear as distinct signals, likely multiplets or broad singlets, due to small meta-couplings between them.

The ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃, chemical shifts (δ) in ppm relative to TMS)

| Proton | Predicted δ (ppm) | Multiplicity |

| Ar-CH₃ | ~2.3 | s |

| O-CH₃ | ~3.9 | s |

| Ar-OH | 5.0 - 6.0 | br s |

| H-4 | ~6.9 | t (J ≈ 1.5 Hz) |

| H-2 | ~7.2 | t (J ≈ 1.5 Hz) |

| H-6 | ~7.3 | t (J ≈ 1.5 Hz) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃, chemical shifts (δ) in ppm relative to TMS)

| Carbon | Predicted δ (ppm) |

| Ar-CH₃ | ~21.5 |

| O-CH₃ | ~52.5 |

| C-4 | ~116.0 |

| C-2 | ~121.0 |

| C-6 | ~122.0 |

| C-1 | ~131.0 |

| C-5 | ~139.0 |

| C-3 | ~156.0 |

| C=O | ~167.0 |

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, weak cross-peaks would be expected between the aromatic protons (H-2, H-4, and H-6), confirming their proximity on the ring through ⁴J (four-bond) meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It would definitively link the proton signals to their corresponding carbon signals: the H-2 signal to C-2, H-4 to C-4, H-6 to C-6, the Ar-CH₃ protons to the Ar-CH₃ carbon, and the O-CH₃ protons to the O-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The ester methyl protons (O-CH₃) to the carbonyl carbon (C=O).

The aromatic methyl protons (Ar-CH₃) to C-5, C-4, and C-6.

The aromatic proton H-2 to carbons C-1, C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming spatial arrangements. For instance, a NOESY spectrum would show correlations between the aromatic methyl protons and the adjacent aromatic protons H-4 and H-6.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this molecule, the aromatic CH carbons (C-2, C-4, C-6) and the two CH₃ carbons would give positive signals. A DEPT-90 spectrum would only show signals for the CH carbons.

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum, particularly for protons involved in hydrogen bonding. ambeed.comresearchgate.netnih.gov The chemical shift of the phenolic -OH proton in this compound is highly sensitive to the solvent environment. mdpi.com

In aprotic, non-polar solvents like chloroform (B151607) (CDCl₃), the -OH proton signal is typically sharper and found at a lower chemical shift (e.g., 4-7 ppm). libretexts.org In hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆, the -OH proton will form strong hydrogen bonds with the solvent molecules. This deshields the proton, causing its signal to shift significantly downfield (e.g., 9-10 ppm or higher) and often become broader due to chemical exchange. ambeed.commdpi.com The chemical shifts of the aromatic protons, especially those ortho and para to the hydroxyl group (H-2, H-6, and H-4), may also experience minor shifts due to changes in the electronic distribution upon solvent-induced hydrogen bonding. mdpi.com The rapid exchange of the acidic phenolic proton can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, which results in the disappearance of the -OH signal from the spectrum. sigmaaldrich.com

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. unimi.it For phenolic compounds like this compound, keto-enol tautomerism is theoretically possible, where the phenolic 'enol' form could convert to a cyclohexadienone 'keto' form.

However, for this molecule, the phenolic form is overwhelmingly stable. The conversion to a keto tautomer would require the disruption of the highly stable aromatic sextet of the benzene (B151609) ring, an energetically unfavorable process. Therefore, under standard solution conditions, this compound exists exclusively as the phenolic tautomer. NMR spectroscopy would confirm this, as the signals observed are characteristic of an aromatic system, and no signals corresponding to a keto form (e.g., sp³-hybridized ring carbons or vinylic protons of a cyclohexadienone) would be detected.

Conformational isomerism in this molecule primarily relates to the orientation of the ester and hydroxyl groups relative to the benzene ring. While rotation around the C-C and C-O single bonds is rapid at room temperature, computational studies on similar molecules can provide insights into the most stable, low-energy conformations.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₃) | Stretch | 2995 - 2850 | Medium |

| Ester C=O | Stretch | ~1720 | Strong |

| Aromatic C=C | Stretch | 1600, 1500, 1450 | Medium, Variable |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

| Phenol C-O | Stretch | ~1200 | Strong |

The most prominent features would be a strong, broad band in the high-frequency region (3500-3200 cm⁻¹) corresponding to the O-H stretching of the hydrogen-bonded phenolic group, and a very strong, sharp absorption around 1720 cm⁻¹ due to the C=O stretching of the ester group.

Raman Spectroscopy (Theoretical and Experimental Correlation)

Theoretical calculations for methyl benzoate (B1203000), employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 6-311+G(d,p), have shown good agreement with experimental liquid-phase Fourier Transform Raman (FT-Raman) spectra. researchgate.net The correlation between calculated and observed wavenumbers allows for a detailed interpretation of the vibrational spectrum. researchgate.net

For methyl benzoate, key Raman shifts include contributions from the benzene ring, the methyl ester group, and C-H vibrations. The aromatic ring vibrations are typically observed in the regions of 600-620 cm⁻¹, 1000-1030 cm⁻¹, 1150-1180 cm⁻¹, and around 1600 cm⁻¹. ias.ac.in The C-H stretching modes of the methyl group are expected around 2800-3000 cm⁻¹. researchgate.net

For this compound, additional vibrational modes associated with the hydroxyl and the additional methyl group on the benzene ring would be expected. The O-H stretching vibration would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The additional methyl group's vibrations would contribute to the complexity of the C-H stretching and bending regions.

A comparative analysis of the theoretically predicted Raman spectrum of this compound with the experimental spectrum of methyl benzoate would allow for the confident assignment of the observed bands, accounting for the shifts induced by the hydroxyl and methyl substituents.

Table 1: Representative Raman Frequencies for Methyl Benzoate

| Vibrational Mode | Frequency (cm⁻¹) |

| Ring Vibrations | 619, 1004, 1027, 1603 |

| C-H Aliphatic Stretching | 2940 |

| C=O Stretching | ~1720 |

Data based on studies of methyl benzoate and are for comparative purposes. ias.ac.inchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Electronic Absorption Wavelengths and Intensities

The electronic absorption properties of this compound are determined by the π-electron system of the benzene ring and the influence of the hydroxyl and methyl ester substituents. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions. For comparison, methylparaben (methyl 4-hydroxybenzoate), an isomer, exhibits a strong absorption band with a maximum near 260 nm. acs.org The electronic spectra of p-hydroxybenzoic acid and its esters, including methyl p-hydroxybenzoate, show broad absorption bands in the 200 to 400 nm region. nist.gov

The exact position and intensity of the absorption maxima for this compound will be influenced by the substitution pattern on the benzene ring. The hydroxyl group, being an activating group, and the methyl ester group can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene. The interplay of these substituents at the meta positions in this compound will dictate the precise electronic transition energies. The intensity of the absorption is related to the probability of the electronic transition.

Solvatochromic Effects and Spectroscopic Shift Correlations

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when dissolved in different solvents of varying polarity. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.orgnih.gov For phenolic compounds, the extent of solvatochromism can be significant due to the potential for hydrogen bonding between the hydroxyl group and solvent molecules. acs.org

For this compound, changing the solvent is expected to alter the electronic absorption spectrum. In polar protic solvents, hydrogen bonding to the phenolic hydroxyl group and the ester carbonyl group can stabilize both the ground and excited states, but often to different extents, leading to a shift in the absorption maximum. acs.org

A positive solvatochromism (bathochromic shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. Conversely, a negative solvatochromism (hypsochromic shift) indicates a less polar excited state. wikipedia.org By correlating the observed spectroscopic shifts with solvent polarity parameters, insights into the nature of the electronic transitions and the solute-solvent interactions of this compound can be gained. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₉H₁₀O₃. Its monoisotopic mass can be calculated with high precision.

The molecular weight of its isomer, methyl 2-hydroxy-5-methylbenzoate, is reported as 166.1739 g/mol . nist.gov Given that they are isomers, this compound will have the same exact mass. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.

Table 2: Exact Mass Information for C₉H₁₀O₃

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Exact Mass | 166.06299 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with electron ionization (EI), causes the fragmentation of molecules into characteristic smaller ions. The analysis of this fragmentation pattern provides valuable information for structural elucidation. While a specific mass spectrum for this compound is not available, the fragmentation of its isomers and related methyl benzoates can be used to predict its behavior.

For methyl benzoates, common fragmentation pathways include the loss of the methoxy (B1213986) group (•OCH₃, 31 u) to form a benzoyl cation, or the loss of the methyl ester group. For methyl 2-hydroxybenzoate (methyl salicylate), the molecular ion peak [M]⁺• is observed at m/z 152 (for the C₈H₈O₃ structure). docbrown.info A prominent fragmentation pathway for hydroxy-substituted methyl benzoates is the loss of methanol (B129727) (CH₃OH, 32 u) from the molecular ion, which is often facilitated by the presence of the ortho-hydroxyl group. docbrown.info

For this compound, the molecular ion peak [M]⁺• would be expected at m/z 166. Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ leading to an ion at m/z 135.

Loss of formaldehyde (B43269) (CH₂O) from the ester: A less common rearrangement.

Cleavage of the ester group: Potentially leading to ions corresponding to the aromatic acid portion.

Loss of carbon monoxide (CO): Following initial fragmentations.

The relative abundances of these fragment ions would provide a unique fingerprint for this compound, allowing for its differentiation from other isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

| 166 | [C₉H₁₀O₃]⁺• (Molecular Ion) |

| 135 | [M - •OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

These are predicted fragments based on the general fragmentation of methyl benzoates.

Hyphenated MS Techniques (e.g., GC-MS, HPLC-MS)

Hyphenated mass spectrometry techniques are pivotal for the definitive identification and structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct GC-MS data for this compound is not extensively published, analysis of closely related compounds provides significant insight. For instance, in the analysis of a mixture containing the methylated derivative, methyl 3-methoxy-5-methyl benzoate, GC-MS is used to successfully separate and identify the compound from its ethyl ester analog. This indicates that a similar protocol would be effective for this compound, likely after a derivatization step to increase its volatility, a common practice for analyzing phenolic compounds by GC.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry is a powerful tool for analyzing less volatile compounds like this compound directly. For related monohydroxybenzoic acids, HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) methods have been developed. vu.edu.au These methods often utilize a reversed-phase column with a mobile phase of methanol or acetonitrile (B52724) and water, acidified with formic acid to ensure compatibility with the MS detector. vu.edu.ausielc.com A study on hydroxybenzoic acid isomers successfully used a reversed-phase biphenyl (B1667301) stationary phase and a methanol/water mobile phase with formic acid. vu.edu.au The detection via MS/MS would likely involve monitoring the multiple reaction monitoring (MRM) transition of the deprotonated molecule [M-H]⁻, which for the parent compound 3-hydroxybenzoic acid is m/z 137 → 93. vu.edu.au

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, detailed analyses of its structural analogs offer a clear picture of the expected molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Absolute Structure and Stereochemistry

Single crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. For a closely related compound, methyl 3,5-dimethylbenzoate, single-crystal X-ray analysis revealed its molecular structure with high precision. nih.gov Such an analysis for this compound would similarly determine its bond lengths, bond angles, and the conformation of the ester group relative to the benzene ring, providing definitive confirmation of its absolute structure. The determination is achieved by solving the diffraction data, often by direct methods, and refining the structure using full-matrix least-squares methods. ijcmas.com

Table 1: Representative Crystal Data for a Structural Analog (Methyl 3,5-dimethylbenzoate)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4631 (6) |

| b (Å) | 7.9793 (4) |

| c (Å) | 13.4042 (9) |

| α (°) | 90 |

| β (°) | 104.918 (6) |

| γ (°) | 90 |

| Volume (ų) | 875.09 (10) |

| Z | 4 |

| Data sourced from a study on a closely related structural analog to illustrate typical crystallographic parameters. researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...O interactions)

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions would be hydrogen bonding from the phenolic hydroxyl group and weaker C-H···O interactions.

In the crystal structure of the analog methyl 3,5-dimethylbenzoate, molecules are linked into strands by C—H···O=C bonds. nih.govnih.gov These strands are further organized into layers. nih.gov For 5-hydroxybenzene-1,3-dicarbaldehyde, another related molecule, the crystal structure reveals a more complex three-dimensional network. This network is held together by O—H···O hydrogen bonds involving the hydroxyl and formyl groups, as well as C—H···O interactions. nih.gov The analysis also shows offset π–π stacking interactions between the aromatic rings. nih.gov Given the presence of both a hydrogen bond donor (-OH) and acceptors (C=O and -OH) in this compound, a rich network of intermolecular hydrogen bonds, likely forming chains or more complex synthons, would be expected to dominate its crystal packing.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis and purification of phenolic esters. A reverse-phase (RP) HPLC method is typically suitable for this compound. sielc.com

Typical Conditions:

Column: A common choice would be a C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com For separating isomers, a biphenyl stationary phase can also be effective. vu.edu.au

Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer is used. sielc.comresearchgate.net The aqueous phase is often acidified with phosphoric acid or, for LC-MS compatibility, formic acid. vu.edu.ausielc.com

Detection: UV detection is standard, with the detection wavelength set near the compound's absorbance maximum, such as 254 nm. researchgate.nettandfonline.com

A simple, precise, and accurate RP-HPLC method has been described for the related methyl 4-hydroxy benzoate, achieving good separation with a mobile phase of methanol and water (pH adjusted to 4.8) in a 45:55 v/v ratio. researchgate.net

Table 2: Example HPLC Parameters for Related Benzoate Compounds

| Parameter | Condition 1 (for Methyl 3-hydroxybenzoate) | Condition 2 (for Methyl 4-hydroxy benzoate) |

| Column | Newcrom R1 (Reverse Phase) | L7Supelco C18 (25cm × 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Methanol and water (45:55 v/v), pH 4.8 |

| Flow Rate | - | 1.0 mL/min |

| Detection | UV or MS | UV at 254 nm |

| Retention Time | - | 5.34 min |

| Data compiled from various sources illustrating typical HPLC conditions. sielc.comresearchgate.net |

Gas Chromatography (GC)

Gas chromatography is well-suited for analyzing volatile or semi-volatile compounds. While this compound can be analyzed directly, derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability.

The analysis of methyl benzoate, a parent compound, is routinely performed by GC. wiley-vch.de A typical GC system would employ a capillary column, such as a DB-1 (dimethylpolysiloxane), with helium as the carrier gas. wiley-vch.de The oven temperature is programmed to ramp up to ensure separation from other components in a mixture. wiley-vch.de The retention time is a key identifier, though it can be slightly influenced by the sample concentration. researchgate.net For instance, in a specific GC setup, methyl benzoate had a retention time of 1.27 minutes. wiley-vch.de

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective analytical method to monitor the conversion of the starting material to the desired ester. sigmaaldrich.com This technique allows for the qualitative assessment of a reaction's progress by separating the components of a sample mixture based on their differential affinities for the stationary and mobile phases.

In the context of synthesizing this compound, TLC is used to track the disappearance of the more polar starting material, 3-hydroxy-5-methylbenzoic acid, and the appearance of the less polar product, the methyl ester. The separation occurs on a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, known as the stationary phase. For separating moderately polar organic compounds like benzoates, silica (B1680970) gel is the most common stationary phase. utexas.edu

A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, the compounds in the spot move up the plate at different rates. The rate of movement depends on the compound's polarity and its solubility in the mobile phase. The less polar a compound, the weaker its interaction with the polar silica gel and the further it travels up the plate.

Consequently, the product, this compound, will have a higher Retention Factor (R_f) value compared to the starting carboxylic acid. The R_f value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots is typically achieved under UV light (at 254 nm), as aromatic compounds absorb UV radiation.

While specific R_f values are dependent on the exact conditions, a common mobile phase for separating benzoic acids from their methyl esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). utexas.edu For instance, a mobile phase of toluene/ethanol (B145695) in a 9:1 (v/v) ratio has been successfully used to monitor the esterification of benzoic acid to methyl benzoate. sigmaaldrich.com The optimal solvent system for this compound would be determined empirically to achieve a clear separation between the spots of the reactant and the product.

Table 1: Illustrative TLC Conditions for Monitoring Aromatic Ester Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | TLC silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate or Toluene/Ethanol mixtures (e.g., 3:1 to 9:1 v/v) |

| Application | Spotting of reaction mixture aliquots at time intervals (e.g., T=0, 1 hr, 2 hr) |

| Development | In a sealed chromatography tank saturated with the mobile phase vapor |

| Visualization | UV lamp at 254 nm |

| Observation | The starting acid spot (lower R_f) diminishes over time while the product ester spot (higher R_f) intensifies. |

Column Chromatography for Purification

Following the completion of the reaction as determined by TLC, column chromatography is the standard method for purifying the crude this compound on a preparative scale. This technique operates on the same principles of separation as TLC but is used to separate larger quantities of material. researchgate.net

In a typical procedure, a glass column is packed with a slurry of the stationary phase, most commonly silica gel (e.g., 100-200 or 200-300 mesh), in a non-polar solvent. The crude product, adsorbed onto a small amount of silica or dissolved in a minimal volume of solvent, is carefully loaded onto the top of the column.

The eluent, a solvent system often similar to or slightly less polar than the one used for TLC analysis, is then passed through the column. As the solvent flows, the components of the mixture travel down the column at different rates. The less polar compounds, having weaker interactions with the silica gel, travel faster and are eluted first. The more polar compounds are retained more strongly and elute later.

For the purification of this compound, an eluent system of ethyl acetate in hexane is commonly employed. researchgate.net The process may start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute any non-polar impurities. The polarity of the eluent is then gradually increased (gradient elution) to elute the desired product, this compound. The starting material, 3-hydroxy-5-methylbenzoic acid, being more polar due to its carboxylic acid and hydroxyl groups, will be more strongly adsorbed onto the silica gel and will elute last or remain on the column.

Fractions of the eluate are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: General Protocol for Column Chromatography Purification

| Step | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 100-200 mesh) |

| Column Packing | Slurry packing with a non-polar solvent (e.g., hexane) |

| Sample Loading | Crude product adsorbed onto silica or dissolved in a minimum of solvent |

| Elution | Isocratic or gradient elution with a mobile phase such as Hexane/Ethyl Acetate |

| Fraction Collection | Eluate is collected in a series of tubes |

| Analysis | Each fraction is analyzed by TLC to determine its composition |

| Isolation | Pure fractions are combined and the solvent is evaporated |

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For Methyl 3-hydroxy-5-methylbenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Density Functional Theory (DFT) has become a widely used method for these calculations due to its excellent balance of accuracy and computational cost. DFT methods calculate the electron density of the molecule to determine its energy. A common functional used for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Ab Initio Methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, they can provide benchmark results. For a molecule of this size, MP2 offers a higher level of theory by including electron correlation effects that are absent in HF calculations.

The optimization process would reveal key structural parameters, such as the planarity of the benzene (B151609) ring, the orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups relative to the ring, and the internal rotation of the methyl groups.

Table 1: Illustrative Data from Geometry Optimization of this compound This table illustrates the type of parameters obtained from a typical geometry optimization. Actual values would require a specific computational study.

| Parameter | Atom Connection | Typical Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | ~ 1.36 Å | |

| C=O (ester carbonyl) | ~ 1.21 Å | |

| C-O (ester ether) | ~ 1.34 Å | |

| C-C (aromatic) | ~ 1.39 - 1.40 Å | |

| **Bond Angles (°) ** | ||

| C-C-O (hydroxyl) | ~ 118° | |

| O=C-O (ester) | ~ 125° | |

| C-C-C (in ring) | ~ 119° - 121° | |

| Dihedral Angles (°) | ||

| C-C-O-H (hydroxyl) | ~ 0° or 180° (syn/anti) | |

| C-C-C=O (ester) | ~ 0° or 180° (syn/anti) |

The accuracy of any quantum chemical calculation is critically dependent on the basis set used. A basis set is a set of mathematical functions (orbitals) used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for electrons further from the nucleus and involved in chemical bonding.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) .

6-31G(d,p): This is a split-valence basis set that is computationally efficient. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the non-spherical nature of electron density in bonds.

6-311++G(d,p): This is a more flexible triple-split valence basis set. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions, lone pairs, and non-covalent interactions, such as potential hydrogen bonding involving the hydroxyl group of this compound.

Validation involves comparing the calculated geometry with experimental data if available (e.g., from X-ray crystallography). If no experimental data exists, calculations are often performed with several basis sets to ensure that the results are consistent and not an artifact of a particular basis set choice.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental results to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this.

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule within the previously optimized geometry. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. Such calculations can help assign specific peaks in an experimental spectrum to the correct hydrogen and carbon atoms in this compound, which can be ambiguous from experiments alone.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table demonstrates how theoretical NMR data is used. Values are for illustrative purposes.

| Atom Position | Calculated ¹³C Shift (ppm) (GIAO) | Calculated ¹H Shift (ppm) (GIAO) |

|---|---|---|

| C1 (C-COOCH₃) | ~ 132 | - |

| C2 (Aromatic C-H) | ~ 116 | ~ 7.0 |

| C3 (C-OH) | ~ 158 | - |

| C4 (Aromatic C-H) | ~ 123 | ~ 7.2 |

| C5 (C-CH₃) | ~ 140 | - |

| C6 (Aromatic C-H) | ~ 115 | ~ 6.8 |

| Carbonyl C=O | ~ 168 | - |

| Ester O-CH₃ | ~ 52 | ~ 3.9 |

| Ring C-CH₃ | ~ 21 | ~ 2.3 |

| Hydroxyl O-H | - | ~ 5.5 |

Infrared (IR) spectroscopy measures the vibrational modes of a molecule. A computational frequency analysis, performed on the optimized geometry, can calculate these vibrational modes. The calculation yields a list of vibrational frequencies and their corresponding intensities.

These results allow for the simulation of the entire IR spectrum. Each calculated frequency corresponds to a specific atomic motion, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-H stretches of the methyl and aromatic groups, and various bending and ring modes. Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors; therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation predicts the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

This analysis is closely tied to the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic excitation. For this compound, the primary electronic transitions are expected to be π → π* transitions within the aromatic system. The analysis would reveal how the hydroxyl and methyl ester substituents affect the energies of these orbitals and, consequently, the color and electronic properties of the compound.

Table 3: Illustrative FMO Analysis Data for this compound This table outlines the typical outputs from an FMO and TD-DFT calculation.

| Parameter | Description | Typical Calculated Result |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap | Energy difference (E_LUMO - E_HOMO) | ~ 5.0 eV |

| λ_max (TD-DFT) | Wavelength of maximum absorption | ~ 280 nm |

| Transition Type | Main orbital contribution to the absorption | HOMO → LUMO (π → π*) |

Analysis of Intermolecular Interactions and Crystal Dynamics

This section would typically delve into the non-covalent interactions that govern the crystal packing and influence the physical properties of this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, one can identify key contact points between molecules. The surface is generated based on the electron distribution of a molecule within a crystal lattice.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. The plot is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Specific types of interactions, such as hydrogen bonds (O···H), and van der Waals forces (H···H, C···H), appear as distinct regions on the plot.

Interactive Data Table: Hypothetical Hirshfeld Surface Contact Percentages for this compound

| Contact Type | Percentage Contribution |

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| C···C | Data not available |

| Other | Data not available |

Energy Frameworks for Crystal Stability and Packing Interactions

Energy framework analysis provides a visual and quantitative understanding of the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors and represents them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to investigate the mechanisms and energy profiles of chemical reactions. For this compound, such studies could explore its synthesis, degradation pathways, or its reactivity with other molecules.

These studies would typically involve locating transition states, calculating activation energies, and determining the thermodynamics of the reaction. This information provides fundamental insights into the reactivity of the molecule.

Conformational Analysis and Tautomerism Studies

Molecules with rotatable bonds, like the ester group in this compound, can exist in different conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of torsion angles to identify the most stable conformers.

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. For this compound, keto-enol tautomerism is a possibility, although the aromatic phenol (B47542) form is expected to be highly stable. Computational studies would quantify the energy differences between potential tautomers to determine their relative populations at equilibrium.

Analysis of Aromaticity (e.g., HOMA index)

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometric parameter to quantify the degree of aromaticity. It is calculated from the bond lengths of the ring, with a value of 1 indicating a fully aromatic system (like benzene) and a value of 0 indicating a non-aromatic system.

For this compound, the HOMA index would be calculated for the benzene ring to quantify the influence of the hydroxyl, methyl, and methyl ester substituents on its aromatic character.

Interactive Data Table: Hypothetical Aromaticity Indices for this compound

| Index | Calculated Value |

| HOMA | Data not available |

Chemical Transformations and Reactivity Studies

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in methyl 3-hydroxy-5-methylbenzoate is governed by the interplay of the three substituents: the hydroxyl (-OH) group at position 3, the methyl (-CH₃) group at position 5, and the methyl ester (-COOCH₃) group at position 1. The hydroxyl and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the methyl ester group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

The positions on the aromatic ring available for substitution are C2, C4, and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect of -OH (at C3) | Directing Effect of -CH₃ (at C5) | Directing Effect of -COOCH₃ (at C1) | Overall Activation/Deactivation |

| C2 | ortho (activating) | meta (neutral) | ortho (deactivating) | Activated |

| C4 | para (activating) | ortho (activating) | meta (deactivating) | Highly Activated |

| C6 | ortho (activating) | para (activating) | meta (deactivating) | Highly Activated |

Based on this analysis, positions C4 and C6 are the most activated and, therefore, the most likely sites for electrophilic aromatic substitution. The strong activating and ortho, para-directing effects of the hydroxyl and methyl groups are expected to overcome the deactivating effect of the methyl ester group.

Halogenation:

The halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid or a polar solvent, is predicted to occur at the most activated positions, C4 and/or C6. Given the steric hindrance from the adjacent methyl group at C5, substitution at C4 might be slightly favored over C6. However, a mixture of mono- and di-halogenated products is possible depending on the reaction conditions. For example, the synthesis of methyl 3-bromo-5-hydroxybenzoate has been reported, indicating that halogenation of a related substrate is feasible.

Nitration:

The nitration of this compound, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, is also expected to be directed by the activating hydroxyl and methyl groups. aiinmr.comwebassign.netrsc.orgumkc.edu The nitronium ion (NO₂⁺), a strong electrophile, will preferentially attack the electron-rich positions C4 and C6. aiinmr.comwebassign.netrsc.orgumkc.edu The reaction is highly exothermic and requires careful temperature control to prevent polysubstitution and side reactions. webassign.netumkc.edu In related systems, such as the nitration of methyl benzoate (B1203000), the ester group directs substitution to the meta position, yielding methyl 3-nitrobenzoate. aiinmr.comwebassign.netrsc.orgumkc.edu However, in the case of this compound, the powerful activating effects of the -OH and -CH₃ groups will dominate, leading to substitution at positions ortho and para to them.

A study on the nitration of a similar compound, methyl 3,5-dihydroxybenzoate, showed that nitration occurs at the C2 position, directed by the two hydroxyl groups. For this compound, with one hydroxyl and one methyl group, substitution is anticipated at C4 and C6.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.

Sonogashira Coupling:

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org A halogenated derivative, such as methyl 2-bromo-3-hydroxy-5-methylbenzoate or methyl 4-bromo-3-hydroxy-5-methylbenzoate, could serve as a substrate for the Sonogashira coupling. For example, the reaction of methyl 4-bromo-3-hydroxy-5-methylbenzoate with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt would be expected to yield the corresponding alkynylated product. The general scheme for such a reaction is shown below:

Figure 1. General scheme for the Sonogashira coupling of a halogenated this compound analog.

The success of the coupling would depend on the choice of catalyst, base, and reaction conditions to be compatible with the other functional groups on the aromatic ring.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Methyl 4-bromo-3-hydroxy-5-methylbenzoate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 3-hydroxy-5-methyl-4-(phenylethynyl)benzoate |

| Methyl 2-bromo-3-hydroxy-5-methylbenzoate | Propyne | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | Methyl 3-hydroxy-5-methyl-2-(prop-1-yn-1-yl)benzoate |

Reactions Involving the Methyl Group (e.g., Side-chain oxidation, benzylic functionalization)

The methyl group attached to the aromatic ring at C5 is susceptible to reactions at the benzylic position.

Side-chain Oxidation:

The alkyl side chain of an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orglibretexts.org This reaction requires the presence of at least one benzylic hydrogen. Since the methyl group in this compound has three benzylic hydrogens, it can be readily oxidized to a carboxylic acid. This transformation would yield 3-hydroxy-5-(methoxycarbonyl)benzoic acid. It is important to note that the reaction conditions must be chosen carefully to avoid oxidation of the hydroxyl group on the aromatic ring.

Figure 2. Side-chain oxidation of this compound.

Benzylic Functionalization:

The benzylic position of the methyl group can also be functionalized through free radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, is a common method for the selective bromination of the benzylic position of alkylbenzenes. libretexts.org This reaction would convert the methyl group to a bromomethyl group, yielding methyl 3-(bromomethyl)-5-hydroxybenzoate. This brominated product can then serve as a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position.

| Reagent | Product |

| KMnO₄, H₂O, heat | 3-Hydroxy-5-(methoxycarbonyl)benzoic acid |

| NBS, CCl₄, heat | Methyl 3-(bromomethyl)-5-hydroxybenzoate |

Role As a Synthetic Precursor and Intermediate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

Methyl 3-hydroxy-5-methylbenzoate serves as a fundamental building block for constructing intricate organic molecules, particularly within medicinal chemistry. guidechem.com Its structure is a key starting point for multi-step syntheses that introduce new functional groups to create highly substituted aromatic compounds.

A notable application is in the synthesis of fluorinated aromatic intermediates. guidechem.com For instance, it is the precursor for producing 3-Fluoro-5-(trifluoromethyl)benzoic acid. This transformation involves a sequence of reactions that begin with the selective fluorination of the this compound ring, followed by the introduction of a trifluoromethyl group and subsequent hydrolysis of the ester. guidechem.com The resulting fluorinated benzoic acid derivative is a crucial intermediate for designing enzyme inhibitors and receptor ligands, where the fluorine atoms can enhance metabolic stability and biological activity. guidechem.com

The synthesis of this compound itself can be achieved from acyclic precursors. One method involves the cyclisation of a β-keto ester, methyl 3-oxo-6-methylhept-6-enoate, using manganese(III) acetate (B1210297) and lithium chloride. vdoc.pub Another approach utilizes the intramolecular cyclization of 3-methoxycarbonyl-5-methylhexa-3,5-dienoic acid. vdoc.pub These synthetic routes underscore its accessibility as a foundational aromatic building block for further chemical elaboration.

Scaffold for Heterocyclic Compound Synthesis (e.g., Benzoxazoles, Benzofurans, Coumarins)

The inherent reactivity of the phenolic hydroxyl group and the activated aromatic ring in this compound makes it a suitable scaffold for the synthesis of various heterocyclic compounds. While specific examples for this exact molecule are not extensively documented in all cases, its structure is analogous to substrates used in well-known cyclization reactions.

One of the most relevant applications is in the Pechmann coumarin (B35378) synthesis. ambeed.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions to form a coumarin core. Given that this compound is a phenol, it can, in principle, react with a suitable β-ketoester to yield a substituted coumarin, a heterocyclic scaffold prevalent in many biologically active compounds. ambeed.com

Intermediate in the Synthesis of Natural Product Analogues

The structural motifs present in this compound are found in or are analogous to portions of various natural products. This makes it a valuable intermediate in the total synthesis or semi-synthesis of natural product analogues, which are often created to study biological activity or improve upon the properties of the parent natural product. core.ac.uk

Its utility has been demonstrated in synthetic strategies targeting bioactive carbohydrate-based natural product analogues. core.ac.uk In the asymmetric synthesis of complex molecules like SL0101, cyclitols, and jadomycins, derivatives of this compound can serve as key aromatic fragments that are incorporated into the final, larger structure. core.ac.uk

Precursor for Novel Ligands and Probe Molecules (e.g., Schiff Bases)

The functional groups of this compound allow it to be readily converted into novel ligands for metal catalysis or probes for biological systems. fluorochem.co.uk The phenolic hydroxyl group is a key anchor point for coordination to metal centers and can be modified to tune the electronic properties of the resulting ligand.

As previously mentioned, derivatives of this compound are used to create complex molecules that act as receptor ligands. guidechem.com The synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid from this precursor is a direct pathway to intermediates used in the development of such ligands. guidechem.com Furthermore, the phenolic group can react with amines to form Schiff bases. While the hydrolysis of a Schiff base is noted in a related synthesis, this reactivity highlights a potential pathway for creating complex ligands and probes from this precursor. vdoc.pub

Table 1: Synthetic Applications of this compound

| Precursor | Reaction Type | Resulting Compound/Class | Field of Application |

|---|---|---|---|

| This compound | Selective fluorination, trifluoromethylation, hydrolysis | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Medicinal Chemistry (Enzyme inhibitors, Receptor ligands) guidechem.com |

| This compound | Condensation with β-ketoesters (Pechmann Synthesis) | Substituted Coumarins | Heterocyclic Chemistry ambeed.com |

| This compound | Multi-step asymmetric synthesis | Natural Product Analogues (e.g., SL0101) | Natural Product Chemistry core.ac.uk |

Role in Advanced Materials Chemistry (e.g., polymer monomers, supramolecular assemblies)

The application of this compound in advanced materials chemistry is an area of potential rather than extensively documented research. However, its structure contains features that are highly relevant to the design of new materials.

Phenolic compounds are well-known monomers for the synthesis of polymers like phenol-formaldehyde resins. vdoc.pub Specifically, phenols substituted with hydroxymethyl groups are key monomers in these polymerization reactions. vdoc.pub By analogy, chemical modification of the aromatic ring of this compound could introduce polymerizable groups, enabling its use as a monomer to create specialty polymers with tailored thermal or optical properties. The rigid aromatic core and reactive handles also make it a candidate for designing components of supramolecular assemblies, where molecules self-organize into larger, ordered structures through non-covalent interactions.

Advanced Analytical Methodologies for Complex Matrices

Development of Analytical Methods for Trace Analysis and Quantification

The trace analysis of Methyl 3-hydroxy-5-methylbenzoate in complex matrices like environmental or biological samples relies on highly sensitive and selective instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

For HPLC analysis, a reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the phenolic group) and an organic solvent like methanol (B129727) or acetonitrile (B52724). Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification, or a mass spectrometry (MS) detector for higher selectivity and sensitivity.

GC-MS is a powerful tool for quantifying volatile and semi-volatile compounds. sigmaaldrich.com Due to the polarity and lower volatility of the hydroxyl group, direct analysis of this compound can be challenging. Therefore, derivatization is often a required step before GC-MS analysis to improve its chromatographic behavior and detection sensitivity. nih.gov Quantification is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of the derivatized analyte. nih.gov

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a stationary and a liquid mobile phase. | Separation based on volatility and partitioning in a gaseous mobile phase. |

| Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability. nih.gov |

| Typical Detector | PDA, MS | Mass Spectrometer (MS) |

| Advantages | Suitable for non-volatile and thermally labile compounds. | High sensitivity, high resolving power, and structural information from mass spectra. |

| Considerations | Mobile phase selection is critical for optimal separation. | Sample must be volatile and thermally stable, or be made so via derivatization. nih.govtcichemicals.com |